molecular formula C24H22N2O2S B6507387 N-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine CAS No. 895641-70-0

N-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine

Cat. No.: B6507387
CAS No.: 895641-70-0
M. Wt: 402.5 g/mol
InChI Key: CKWAIQKGBUUKSP-UHFFFAOYSA-N
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Description

N-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine: is a complex organic compound characterized by its quinoline core structure, which is substituted with a benzyl group, a methyl group, and a 4-methylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry might be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine: can undergo various chemical reactions, including:

  • Oxidation: : The quinoline core can be oxidized to form quinone derivatives.

  • Reduction: : Reduction reactions can be performed on the quinoline ring to produce dihydroquinoline derivatives.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

  • Substitution: : Electrophilic substitution reactions often use strong acids like sulfuric acid (H₂SO₄), while nucleophilic substitutions may involve strong bases like sodium hydride (NaH).

Major Products Formed

  • Oxidation: : Quinone derivatives.

  • Reduction: : Dihydroquinoline derivatives.

  • Substitution: : Various substituted quinoline derivatives depending on the substituents introduced.

Scientific Research Applications

N-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine: has several applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex organic molecules.

  • Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: : Studied for its pharmacological effects and potential use in drug development.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

N-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine: can be compared to other quinoline derivatives, such as quinoline , quinone , and dihydroquinoline . Its uniqueness lies in the specific arrangement of substituents on the quinoline ring, which can influence its chemical reactivity and biological activity.

List of Similar Compounds

  • Quinoline

  • Quinone

  • Dihydroquinoline

  • Toluenesulfonic acid derivatives

Properties

IUPAC Name

N-benzyl-6-methyl-3-(4-methylphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2S/c1-17-8-11-20(12-9-17)29(27,28)23-16-25-22-13-10-18(2)14-21(22)24(23)26-15-19-6-4-3-5-7-19/h3-14,16H,15H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWAIQKGBUUKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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